3-(2-Methoxyphenyl)chromane-4,7-diol 3-(2-Methoxyphenyl)chromane-4,7-diol
Brand Name: Vulcanchem
CAS No.: 1017083-06-5
VCID: VC0191026
InChI: InChI=1S/C16H16O4/c1-19-14-5-3-2-4-11(14)13-9-20-15-8-10(17)6-7-12(15)16(13)18/h2-8,13,16-18H,9H2,1H3
SMILES: COC1=CC=CC=C1C2COC3=C(C2O)C=CC(=C3)O
Molecular Formula: C16H16O4
Molecular Weight: 272.30

3-(2-Methoxyphenyl)chromane-4,7-diol

CAS No.: 1017083-06-5

Cat. No.: VC0191026

Molecular Formula: C16H16O4

Molecular Weight: 272.30

* For research use only. Not for human or veterinary use.

3-(2-Methoxyphenyl)chromane-4,7-diol - 1017083-06-5

Specification

CAS No. 1017083-06-5
Molecular Formula C16H16O4
Molecular Weight 272.30
IUPAC Name 3-(2-methoxyphenyl)-3,4-dihydro-2H-chromene-4,7-diol
Standard InChI InChI=1S/C16H16O4/c1-19-14-5-3-2-4-11(14)13-9-20-15-8-10(17)6-7-12(15)16(13)18/h2-8,13,16-18H,9H2,1H3
SMILES COC1=CC=CC=C1C2COC3=C(C2O)C=CC(=C3)O

Introduction

Chemical Structure and Classification

The molecular structure of 3-(2-Methoxyphenyl)chromane-4,7-diol can be systematically analyzed based on its chemical nomenclature. The foundation of this compound is a chromane scaffold, which consists of a benzene ring fused to a heterocyclic pyran ring, creating a bicyclic oxygen-containing heterocycle. The specific substitution pattern indicated by the name reveals three key structural elements:

  • A chromane core serving as the primary scaffold of the molecule

  • A 2-methoxyphenyl group attached at position 3 of the chromane ring

  • Hydroxyl groups (-OH) at positions 4 and 7 of the chromane core

The 2-methoxyphenyl substituent specifically refers to a phenyl ring with a methoxy group (-OCH3) at the ortho position (position 2). This creates a compound with three oxygen-containing functional groups: two hydroxyl groups on the chromane scaffold and one methoxy group on the attached phenyl ring. The presence of these functional groups suggests potential for hydrogen bonding and interactions with biological targets .

Based on its structure, 3-(2-Methoxyphenyl)chromane-4,7-diol can be classified within the broader flavonoid family, which includes flavanones, flavones, flavonols, and isoflavones, as well as their reduced derivatives such as chromans and isoflavans. Specifically, it appears to be structurally related to isoflavans, which are characterized by a 3-phenylchroman skeleton .

The substitution pattern of hydroxyl groups at positions 4 and 7, along with the methoxy substitution on the phenyl ring, suggests this compound would share properties with other polyphenolic compounds, including potential antioxidant activities and ability to form hydrogen bonds with biological targets.

Structurally Related Compounds

Several structurally related compounds provide valuable context for understanding the potential characteristics of 3-(2-Methoxyphenyl)chromane-4,7-diol. The most notable similar compound identified in scientific databases is (3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol, also known as (3R,4R)-3-(2-hydroxy-4-methoxyphenyl)chromane-4,7-diol .

This related compound differs from 3-(2-Methoxyphenyl)chromane-4,7-diol in several important aspects:

  • It possesses a hydroxyl group at position 2' of the phenyl ring (instead of a methoxy group)

  • It contains a methoxy group at position 4' of the phenyl ring

  • It has defined stereochemistry at positions 3 and 4 (both R configuration)

According to PubChem (CID: 25202196), this related compound is classified as a member of (3R,4R)-4,2'-dihydroxyisoflavans and a (3R)-7,2'-dihydroxy-4'-methoxyisoflavanol. It has a molecular formula of C16H16O5 and a molecular weight of 288.29 g/mol . The Metabolomics Workbench Database further classifies this compound within the superclass of phenylpropanoids and polyketides, specifically under isoflavonoids and O-methylated isoflavonoids .

Another structurally related compound mentioned in the available literature is 3-(2-methoxyphenyl)propanoic acid, which shares the 2-methoxyphenyl group but lacks the chromane core structure. This compound has been studied in various synthesis pathways, particularly its reduction to 3-(2-methoxyphenyl)propan-1-ol using reagents such as lithium aluminum hydride or borane tetrahydrofuran complex .

These related compounds provide valuable context for understanding the potential characteristics and synthetic approaches relevant to 3-(2-Methoxyphenyl)chromane-4,7-diol.

Predicted Physical and Chemical Properties

Based on structural similarities to related compounds, particularly isoflavanol derivatives, the following physical and chemical properties can be predicted for 3-(2-Methoxyphenyl)chromane-4,7-diol:

Molecular Properties

PropertyPredicted ValueBasis of Prediction
Molecular FormulaC16H16O4Derived from chemical structure
Molecular Weight~272.3 g/molCalculated from molecular formula
Exact Mass~272.1049Calculated from molecular formula
LogP~2.5-3.5Based on similar chromane derivatives
Hydrogen Bond Donors2Two hydroxyl groups
Hydrogen Bond Acceptors4Four oxygen atoms
Rotatable Bonds~3-4Based on chemical structure

The structural features of 3-(2-Methoxyphenyl)chromane-4,7-diol suggest it would have moderate lipophilicity, making it potentially capable of crossing biological membranes while still maintaining some water solubility due to its hydroxyl groups. This balanced physicochemical profile is common among bioactive flavonoid derivatives .

Physical Properties

Based on similar chromane derivatives, 3-(2-Methoxyphenyl)chromane-4,7-diol would likely be:

  • A white to off-white crystalline solid or powder at room temperature

  • Soluble in organic solvents such as methanol, ethanol, and DMSO

  • Sparingly soluble in water

  • Have a melting point in the range of approximately 150-200°C

These properties are consistent with other hydroxylated methoxyphenyl derivatives documented in chemical databases .

Chemical Reactivity

The predicted chemical reactivity would include several key aspects:

  • The hydroxyl groups at positions 4 and 7 would be capable of hydrogen bonding and forming esters or ethers under appropriate reaction conditions

  • The phenolic hydroxyl at position 7 would likely be more acidic than the hydroxyl at position 4, making it more reactive toward electrophiles

  • The methoxy group could undergo demethylation under specific conditions, particularly in the presence of strong Lewis acids

  • The chromane core would be susceptible to typical aromatic substitution reactions, with the electron-donating hydroxyl group at position 7 directing substitution to ortho and para positions

These reactivity patterns are consistent with what is known about related flavonoid and chromane derivatives .

ReagentConditionsYieldReference
Borane THF complexTHF, 4h, RT100%
Lithium aluminum hydrideDiethyl ether, reflux67%
Lithium aluminum hydrideTHF, 0°C to RT81%

These reduction methods could be incorporated into a broader synthetic strategy that might include:

  • Preparation of an appropriately substituted 2-hydroxybenzaldehyde

  • Condensation with a 2-methoxyphenylacetic acid derivative

  • Cyclization to form the chromane core

  • Functional group modifications to introduce the required hydroxyl groups

The experimental procedures detailed for the reduction of 3-(2-methoxyphenyl)propanoic acid could provide valuable insights for handling similar structural motifs in the synthesis of 3-(2-Methoxyphenyl)chromane-4,7-diol .

Future Research Directions

Several promising research directions could enhance our understanding of 3-(2-Methoxyphenyl)chromane-4,7-diol:

Synthesis and Structural Characterization

Priority should be given to:

  • Developing efficient synthetic routes for 3-(2-Methoxyphenyl)chromane-4,7-diol with stereochemical control

  • Full spectroscopic characterization using NMR, MS, IR, and UV-Vis techniques

  • X-ray crystallography studies to determine three-dimensional structure

  • Investigation of potential stereoisomers and their properties

The development of a reliable synthesis would enable researchers to produce sufficient quantities of the compound for comprehensive characterization and biological testing .

Biological Activity Screening

Comprehensive biological evaluation could include:

  • In vitro antioxidant assays (DPPH, ABTS, FRAP, ORAC)

  • Enzyme inhibition studies focusing on enzymes implicated in inflammation and disease

  • Cell-based assays for cytotoxicity, anti-inflammatory, and antioxidant activities

  • Receptor binding studies to identify potential molecular targets

  • Structure-activity relationship (SAR) analyses comparing various chromane derivatives

These studies would provide critical insights into the potential therapeutic applications of 3-(2-Methoxyphenyl)chromane-4,7-diol .

Computational Studies

Computational approaches could provide valuable insights:

  • Molecular docking studies with potential protein targets

  • Quantitative structure-activity relationship (QSAR) modeling

  • Molecular dynamics simulations to understand conformational preferences

  • Prediction of ADME (absorption, distribution, metabolism, excretion) properties

Computational methods could help prioritize experimental approaches and identify the most promising potential applications for this compound.

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